
Cyclohept-1-ene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohept-1-ene-1-carbonyl chloride is an organic compound characterized by a seven-membered ring with a double bond and a carbonyl chloride functional group. This compound is part of the cycloalkene family and is known for its reactivity due to the presence of both the double bond and the carbonyl chloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohept-1-ene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclohept-1-ene with phosgene (COCl₂) under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale, minimizing the risk of side reactions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohept-1-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as Diels-Alder reactions, with dienes to form bicyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like ammonia (NH₃) or alcohols (ROH) are commonly used under mild conditions.
Addition Reactions: Halogens (X₂) or hydrogen halides (HX) are used, often in the presence of a catalyst.
Cycloaddition Reactions: Dienes are used, typically under thermal or photochemical conditions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Haloalkanes: Formed from addition reactions.
Bicyclic Compounds: Formed from cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
Cyclohept-1-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The reactivity of cyclohept-1-ene-1-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The double bond in the cycloheptene ring also contributes to its reactivity, allowing for addition and cycloaddition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-1-ene-1-carbonyl chloride: A six-membered ring analog with similar reactivity.
Cyclopent-1-ene-1-carbonyl chloride: A five-membered ring analog with distinct reactivity due to ring strain.
Cyclohept-1-ene-1-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride.
Uniqueness
Cyclohept-1-ene-1-carbonyl chloride is unique due to its seven-membered ring structure, which provides a balance between ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives.
Eigenschaften
CAS-Nummer |
72233-47-7 |
|---|---|
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
cycloheptene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2 |
InChI-Schlüssel |
HADFNTJXTJZYDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC=C(CC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


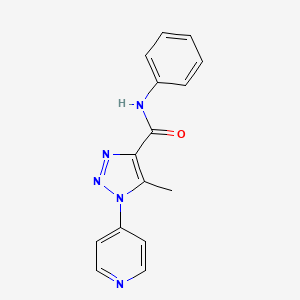

![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)



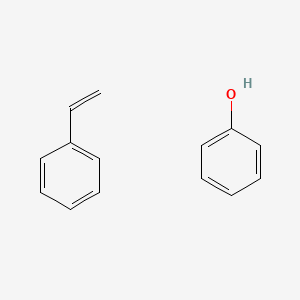
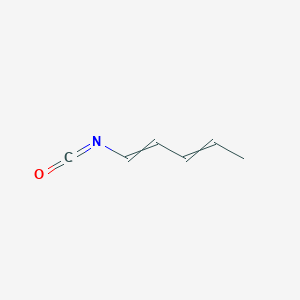


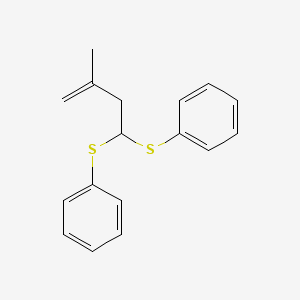
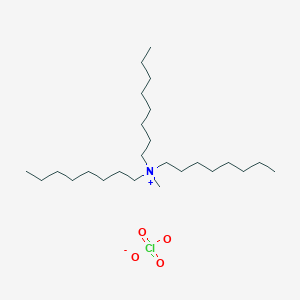
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
